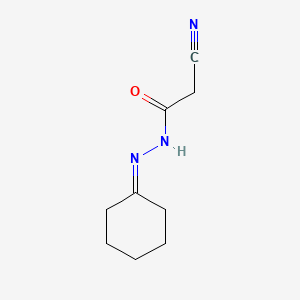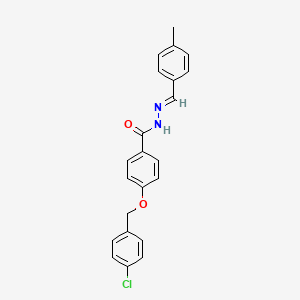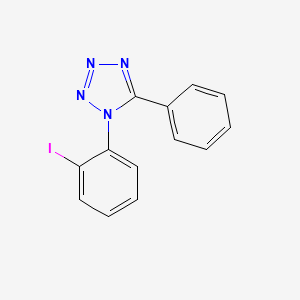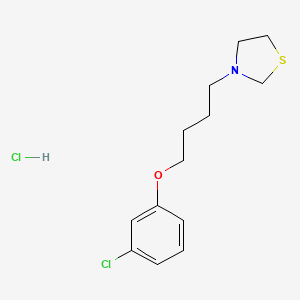![molecular formula C23H22N2O3 B12000451 2-hydroxy-N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-2-phenylacetamide](/img/structure/B12000451.png)
2-hydroxy-N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-2-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-hydroxy-N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-2-phenylacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a hydroxyl group, a phenylacetamide backbone, and a methoxy-substituted phenyl group, making it a versatile molecule for chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-2-phenylacetamide typically involves a multi-step process:
Formation of the Schiff Base: The initial step involves the condensation of 4-[(4-methylphenyl)methoxy]benzaldehyde with 2-amino-2-phenylacetic acid under acidic conditions to form the Schiff base.
Hydroxylation: The Schiff base is then subjected to hydroxylation using a suitable hydroxylating agent such as hydrogen peroxide in the presence of a catalyst like acetic acid.
Purification: The final product is purified using recrystallization or chromatography techniques to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde, depending on the conditions.
Reduction: The Schiff base can be reduced to form the corresponding amine using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
The compound’s structure suggests potential pharmacological applications, such as the development of new drugs targeting specific enzymes or receptors.
Industry
In industrial applications, this compound could be used in the synthesis of specialty chemicals, polymers, or as an intermediate in the production of pharmaceuticals.
類似化合物との比較
Similar Compounds
- 2-hydroxy-N-[(E)-[4-(N-methylanilino)phenyl]methylideneamino]-2-phenylacetamide
- 4-hydroxy-2-nonenal
- 2-hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone
Uniqueness
Compared to similar compounds, 2-hydroxy-N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-2-phenylacetamide stands out due to its specific functional groups and structural configuration, which confer unique reactivity and potential applications. Its methoxy-substituted phenyl group and Schiff base structure are particularly noteworthy, offering distinct pathways for chemical reactions and biological interactions.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and how it compares to similar compounds
特性
分子式 |
C23H22N2O3 |
|---|---|
分子量 |
374.4 g/mol |
IUPAC名 |
2-hydroxy-N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-2-phenylacetamide |
InChI |
InChI=1S/C23H22N2O3/c1-17-7-9-19(10-8-17)16-28-21-13-11-18(12-14-21)15-24-25-23(27)22(26)20-5-3-2-4-6-20/h2-15,22,26H,16H2,1H3,(H,25,27)/b24-15+ |
InChIキー |
CUXSNWVHCWNFFP-BUVRLJJBSA-N |
異性体SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)C(C3=CC=CC=C3)O |
正規SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)C(C3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12000375.png)

![2-(4-chloro-3-methylphenoxy)-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12000397.png)
![2,4-Dichloro-6-(7,9-dichloro-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol](/img/structure/B12000407.png)

![1-nitro-2-[(1E,3E)-4-(2-nitrophenyl)-1,3-butadienyl]benzene hydrate](/img/structure/B12000411.png)
![3-[(4-Methylbenzyl)thio]valine](/img/structure/B12000412.png)
![4-(benzyloxy)-1-nitro-2-[(E)-2-nitroethenyl]benzene](/img/structure/B12000417.png)

![5-(4-tert-butylphenyl)-4-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12000425.png)


![[4-[(E)-[(4-chlorophenyl)sulfonylhydrazinylidene]methyl]phenyl] 2-fluorobenzoate](/img/structure/B12000440.png)
![5-(4-methylphenyl)-4-({(E)-[4-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12000449.png)
